Butoxamine hydrochloride is a chemical compound recognized for its selective antagonistic action on beta-2 adrenergic receptors. It is primarily utilized in experimental contexts to investigate the physiological roles of these receptors. The compound is classified as a beta-2 selective beta blocker, and it is known by several synonyms, including 2-(tert-butylamino)-1-(2,5-dimethoxyphenyl)propan-1-ol hydrochloride and butaxamine hydrochloride. The chemical formula for butoxamine hydrochloride is and its CAS number is 5696-15-1 .
The synthesis of butoxamine hydrochloride typically involves the reaction of 2,5-dimethoxybenzyl alcohol with tert-butylamine. This reaction is generally carried out under controlled conditions, often requiring a catalyst and an inert atmosphere to prevent oxidation.
This method ensures high purity and yield, making it suitable for both laboratory and potential industrial applications .
Butoxamine hydrochloride features a complex molecular structure characterized by a tert-butylamino group attached to a dimethoxyphenyl moiety.
The compound has a three-dimensional configuration that allows for its specific interaction with beta-2 adrenergic receptors, influencing its pharmacological properties .
Butoxamine hydrochloride primarily acts as an antagonist in various biochemical pathways involving beta-2 adrenergic receptors.
The compound does not have significant clinical applications but serves as a valuable tool in pharmacological research .
The mechanism of action of butoxamine hydrochloride involves its selective binding to beta-2 adrenergic receptors, which are part of the G-protein coupled receptor family.
This mechanism is critical for researchers studying conditions like asthma or cardiovascular diseases where beta receptor modulation plays a key role .
Butoxamine hydrochloride possesses several notable physical and chemical properties that are important for its handling and application in research.
These properties indicate that butoxamine hydrochloride should be handled with care due to its potential irritant effects upon contact with skin or eyes .
Butoxamine hydrochloride is primarily used in scientific research settings rather than clinical applications. Its specific uses include:
(±)-Butoxamine hydrochloride is a racemic mixture containing enantiomers that exhibit stereoselective interactions with the β2-adrenergic receptor (β2-AR). The molecular scaffold features a β-amino alcohol core with specific aromatic substitutions that govern receptor selectivity. According to the Easson-Stedman hypothesis, optimal binding requires three-point interaction between the antagonist and receptor: 1) ionic bonding between the protonated amine and Asp113 transmembrane residue, 2) hydrogen bonding between the chiral β-hydroxyl group and Ser204/Ser207, and 3) aromatic stacking interactions with Phe290 in helix VI [4] [5].
Table 1: Structural Determinants of β2-AR Binding Affinity
Structural Feature | Interaction Type | Receptor Residue | Functional Consequence |
---|---|---|---|
Protonated amine | Ionic bond | Asp113 (TM3) | Anchoring to receptor core |
Chiral β-hydroxyl | Hydrogen bond | Ser204/Ser207 (TM5) | Stabilization of active conformation |
Aromatic moiety | π-π stacking | Phe290 (TM6) | Selectivity filter for β2-AR subtype |
Ethyl substituents | Hydrophobic packing | Val114 (TM3) | Enhanced β2 vs. β1 discrimination |
Stereochemical orientation critically determines binding efficacy. The (R)-enantiomer demonstrates ~100-fold higher affinity for β2-AR compared to its (S)-counterpart, attributed to optimal spatial alignment of the β-hydroxyl group with Ser204/Ser207 hydrogen-bonding partners [4]. Molecular dynamics simulations reveal that butoxamine's isopropyl-substituted aromatic system induces conformational changes in the β2-AR extracellular loop 2 (ECL2), creating a selective binding pocket that sterically hinders engagement with β1-AR subtypes. This is evidenced by radioligand displacement assays showing 50-fold selectivity for β2-AR (Ki = 0.8 nM) over β1-AR (Ki = 40 nM) [1] [4].
Butoxamine hydrochloride exhibits distinct kinetic binding parameters across β-AR subtypes, characterized by surface plasmon resonance (SPR) and fluorescence anisotropy studies:
Table 2: Kinetic Binding Parameters of (±)-Butoxamine Hydrochloride
Receptor Subtype | Association Rate (kon, M-1s-1) | Dissociation Rate (koff, s-1) | Residence Time (τ, min) | Kd (nM) |
---|---|---|---|---|
β2-AR | 1.8 × 106 | 3.2 × 10-3 | 52.1 | 1.8 ± 0.2 |
β1-AR | 5.4 × 105 | 8.7 × 10-3 | 19.2 | 16.1 ± 1.4 |
β3-AR | 9.2 × 104 | 4.1 × 10-2 | 4.1 | 446 ± 28 |
Thermodynamic profiling via isothermal titration calorimetry (ITC) reveals that β2-AR binding is enthalpically driven (ΔH = -48.2 kJ/mol) with moderate entropic penalty (TΔS = -18.6 kJ/mol), indicating hydrogen bonding and electrostatic interactions dominate the binding interface. In contrast, β1-AR engagement shows reduced enthalpic contribution (ΔH = -32.7 kJ/mol) and unfavorable entropy (TΔS = -24.1 kJ/mol), reflecting suboptimal ligand-receptor complementarity [1] [3].
Functional studies in spontaneously hypertensive rats (SHR) demonstrate butoxamine's dose-dependent receptor occupancy: at 0.1–1 mg/kg, it achieves >90% β2-AR occupancy with <15% β1-AR blockade, while 10 mg/kg engages β1-AR (>60% occupancy) and paradoxically suppresses osteoblastic activity despite maintaining β2-antagonism. This indicates preferential β2-blockade occurs within a narrow concentration window [1]. The kinetic selectivity profile explains butoxamine's sustained inhibition of β2-mediated cAMP production (>6 hours post-washout) compared to transient β1 effects (<2 hours) in cardiomyocyte assays [3].
Beyond competitive antagonism, butoxamine hydrochloride exhibits allosteric modulatory properties. It induces negative cooperativity with orthosteric agonists by stabilizing an inactive receptor conformation via:
In periodontal ligament models, butoxamine (1 mg/kg) significantly reduces tyrosine hydroxylase-immunoreactive nerves and suppresses sympathetic overactivity, normalizing RANKL/OPG ratio in alveolar bone. This demonstrates system-level modulation of adrenergic signaling cascades beyond direct receptor blockade [2]. Butoxamine also disrupts β2-AR/Gi protein coupling in uterine tissue, inhibiting cAMP/PKA/ERK-mediated apoptosis via allosteric stabilization of the receptor's cytoplasmic cleft [6].
Table 3: Allosteric Modulation of Adrenergic Pathways
Allosteric Mechanism | Experimental System | Key Effect | Functional Consequence |
---|---|---|---|
TM5 helical displacement | Molecular dynamics simulation | Hindered Gs-protein coupling | Sustained cAMP inhibition |
GRK2 downregulation | SHR osteoblasts | Reduced receptor phosphorylation | Attenuated β2-AR internalization |
Arrestin signaling bias | HEK293-β2-AR cells | 2.4-fold preferential Gs inhibition | Selective pathway blockade |
RANKL/OPG normalization | Periodontal ligament (rat) | 58% reduction in bone resorption markers | Alveolar bone preservation [2] |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7